Gibberellin A34-catabolite
Description
Structure
3D Structure
Properties
Molecular Formula |
C19H22O6 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
(1R,2S,3S,4S,5R,9R,12R)-5-hydroxy-4-methyl-13-methylidene-6-oxotetracyclo[10.2.1.01,9.03,8]pentadec-7-ene-2,4-dicarboxylic acid |
InChI |
InChI=1S/C19H22O6/c1-8-6-19-7-9(8)3-4-11(19)10-5-12(20)15(21)18(2,17(24)25)13(10)14(19)16(22)23/h5,9,11,13-15,21H,1,3-4,6-7H2,2H3,(H,22,23)(H,24,25)/t9-,11+,13-,14-,15+,18+,19+/m1/s1 |
InChI Key |
ZHUFJGRQVHLFRM-ONBGMUNTSA-N |
SMILES |
CC1(C2C(C34CC(CCC3C2=CC(=O)C1O)C(=C)C4)C(=O)O)C(=O)O |
Isomeric SMILES |
C[C@@]1([C@H]2[C@@H]([C@@]34C[C@@H](CC[C@H]3C2=CC(=O)[C@@H]1O)C(=C)C4)C(=O)O)C(=O)O |
Canonical SMILES |
CC1(C2C(C34CC(CCC3C2=CC(=O)C1O)C(=C)C4)C(=O)O)C(=O)O |
Origin of Product |
United States |
Enzymology and Molecular Mechanisms of Gibberellin A34 Formation
Biosynthetic Precursors of Gibberellin A34-Catabolite
Gibberellin A4 (GA4), a potent bioactive GA, serves as a key substrate for the enzymatic reactions leading to the formation of GA34. nih.govnih.gov The conversion of GA4 into its inactive form, GA34, is a crucial step in modulating the levels of active GAs within plant tissues. nih.govnih.gov This deactivation pathway ensures that GA-mediated growth responses are tightly controlled. The enzyme responsible for this conversion, GA 2-oxidase, hydroxylates GA4 at the 2β-position to produce GA34. nih.govnih.govannualreviews.org In some instances, this is followed by further oxidation to form a GA34-catabolite. nih.gov The levels of GA4 have been shown to be pivotal in controlling shoot elongation in species like Arabidopsis and hybrid aspen. frontiersin.org In rice, while GA1 is the major bioactive GA in vegetative tissues, GA4 is also present and subject to deactivation. frontiersin.orgpnas.org The inactivation of GA4 to GA34 is a widespread mechanism across various plant species for regulating growth and development. nih.govoup.com
Characterization of Enzymes Mediating Gibberellin A34 Formation
The formation of GA34-catabolite is catalyzed by a family of enzymes known as Gibberellin 2-oxidases (GA2oxs). These enzymes play a pivotal role in GA deactivation.
Gibberellin 2-oxidases are 2-oxoglutarate-dependent dioxygenases (2ODDs) that are central to the catabolism of gibberellins (B7789140). annualreviews.orgrsc.org Their primary function is to catalyze the 2β-hydroxylation of bioactive GAs and their immediate precursors, rendering them biologically inactive. nih.govnih.govannualreviews.org This enzymatic action is considered the most significant pathway for GA deactivation in many plant species. annualreviews.orgpnas.org
GA2ox enzymes are broadly categorized based on their substrate specificity. rsc.orgfrontiersin.org Class I and II GA2oxs specifically target C19-GAs, which are gibberellins containing 19 carbon atoms and are generally the biologically active forms. rsc.orgfrontiersin.orgwikipedia.org This group includes potent GAs like GA4 and GA1, as well as their direct precursors, GA9 and GA20. annualreviews.orgoup.com The specificity of these enzymes for C19-GAs ensures the targeted deactivation of the most active forms of the hormone, providing a precise mechanism for controlling plant growth. nih.govoup.com For instance, GA2oxs from various plants have been shown to effectively convert GA4 to GA34. nih.govnih.gov
The principal catalytic action of GA2oxs is 2β-hydroxylation. nih.govannualreviews.org This reaction involves the introduction of a hydroxyl group at the C-2β position of the gibberellin molecule. annualreviews.orgrsc.org This modification drastically reduces or eliminates the biological activity of the GA. nih.govnih.gov In the case of GA4, 2β-hydroxylation yields GA34. nih.govoup.com Some GA2ox enzymes can further oxidize the 2β-hydroxylated product. nih.govrsc.org For example, the enzyme from runner bean can convert GA9 to GA51 (2β-hydroxyGA9) and then to GA51-catabolite. nih.gov This subsequent oxidation cleaves the lactone ring, resulting in a dicarboxylic acid known as a GA-catabolite, which is biologically inactive. nih.govrsc.org
The genes encoding GA2ox enzymes have been identified and characterized in several plant species, providing insights into their regulatory roles. In rice (Oryza sativa), the OsGA2ox1 gene is a well-studied example. nih.govnih.gov
The protein encoded by OsGA2ox1, when expressed in E. coli, demonstrated the ability to convert various C19-GAs, including GA4, into their corresponding 2β-hydroxylated forms, such as GA34. nih.govnih.gov This confirmed its function as a GA 2-oxidase. nih.govnih.gov
Ectopic expression of OsGA2ox1 in transgenic rice plants resulted in phenotypes characteristic of GA deficiency, such as inhibited stem elongation and impaired development of reproductive organs. nih.govnih.gov These plants were also found to have reduced levels of endogenous bioactive GA1. nih.govnih.gov These findings demonstrate that OsGA2ox1 is a functional GA 2-oxidase in vivo and plays a crucial role in controlling the levels of bioactive GAs in rice. nih.govnih.gov The expression of OsGA2ox1 is localized to specific tissues, such as the shoot apex and roots, and its expression level changes during developmental transitions, like the shift from vegetative to reproductive growth, suggesting a role in regulating these processes. nih.govnih.gov
Data Tables
Table 1: Substrate Specificity of OsGA2ox1
This table summarizes the catalytic activity of the recombinant OsGA2ox1 protein on various gibberellin substrates. The data is based on in vitro assays using cell lysates from E. coli expressing the OsGA2ox1 cDNA.
| Substrate | Product | Catalytic Action |
| GA1 | GA8 | 2β-hydroxylation |
| GA4 | GA34 | 2β-hydroxylation |
| GA9 | GA51 | 2β-hydroxylation |
| GA20 | GA29 | 2β-hydroxylation |
| GA44 | GA98 | 2β-hydroxylation |
| GA19 | No metabolite identified | - |
| GA53 | No metabolite identified | - |
| Data sourced from Sakamoto et al. (2001). nih.gov |
Potential Involvement of Other Enzyme Classes (e.g., Cytochrome P450 mono-oxygenases, Methyltransferases)
While GA 2-oxidases are the principal enzymes in GA34 formation, other enzyme classes play significant roles in the broader deactivation and modification of gibberellins.
Cytochrome P450 Monooxygenases (P450s)
Cytochrome P450 monooxygenases are a diverse family of enzymes involved in various stages of gibberellin metabolism, from biosynthesis to deactivation. wikipedia.orgnumberanalytics.com In the biosynthetic pathway, P450 enzymes such as ent-kaurene (B36324) oxidase (KO) and ent-kaurenoic acid oxidase (KAO) are located in the endoplasmic reticulum and catalyze early to intermediate steps. nih.gov
More pertinent to catabolism, certain P450s function as GA deactivating enzymes. nih.govresearchgate.net The rice gene ELONGATED UPPERMOST INTERNODE1 (EUI1) encodes a P450 monooxygenase (CYP714D1) that deactivates GAs through 16α,17-epoxidation. wikipedia.orgnih.gov Rice plants with mutations in this gene accumulate high levels of bioactive GAs. wikipedia.org The Arabidopsis genome contains homologs, ELA1 (CYP714A1) and ELA2 (CYP714A2), which also function redundantly in GA deactivation. nih.govresearchgate.net Overexpression of these genes leads to dwarf or semi-dwarf phenotypes due to decreased levels of active GAs, such as GA4. researchgate.netresearchgate.net Another homolog from Populus trichocarpa, PtCYP714A3, was also shown to reduce GA levels when expressed in rice. researchgate.net This indicates that P450s represent a significant pathway for inactivating GAs, parallel to the 2β-hydroxylation that forms catabolites like GA34.
Methyltransferases
Methylation is a common modification of plant metabolites, including hormones, affecting their activity, stability, and transport. nih.gov A family of S-adenosyl-l-methionine (SAM)-dependent methyltransferases, known as the SABATH family, acts on the carboxyl groups of several plant hormones. nih.gov Within this family, specific enzymes have been identified that methylate gibberellins. nih.gov This methylation represents a modification of GAs, including the catabolite GA34, rather than its initial formation. ontosight.aiexpasy.org
Research has identified specific enzymatic activity responsible for the methylation of GA34. This process involves the transfer of a methyl group from a donor molecule, S-adenosyl-L-methionine (SAM), to the carboxyl group of GA34. ontosight.ai This results in the formation of a methyl ester, O-methyl gibberellin A34, and S-adenosyl-L-homocysteine. ontosight.airhea-db.org
In Arabidopsis thaliana, two genes from the SABATH family, GAMT1 and GAMT2, encode methyltransferases that catalyze this reaction. nih.gov Mutant plants with reduced expression of these genes show increased levels of free GAs in their developing seeds, indicating that this methylation is a significant mechanism for regulating active GA concentrations. nih.gov An enzyme identified as gibberellin A4 carboxyl methyltransferase (EC 2.1.1.276) has also been shown to effectively methylate other gibberellins, exhibiting 80% of its maximum activity with GA34 as a substrate. expasy.org This modification of the GA34 catabolite can influence its stability and interaction with other cellular components, representing a further step in GA homeostasis. ontosight.ai
| Substrate | Co-substrate | Enzyme | Product | By-product | Reference |
|---|---|---|---|---|---|
| Gibberellin A34 (GA34) | S-adenosyl-L-methionine (SAM) | Gibberellin Carboxyl Methyltransferase (e.g., GAMT1, GAMT2) | O-methyl gibberellin A34 (MeGA34) | S-adenosyl-L-homocysteine (SAH) | nih.govontosight.airhea-db.org |
Cellular and Subcellular Localization of Gibberellin A34 Formation Enzymes
The biosynthesis and catabolism of gibberellins are highly compartmentalized within plant cells, involving processes in plastids, the endoplasmic reticulum (ER), and the cytosol. nih.govwikipedia.org
Plastids : The initial steps of GA biosynthesis, leading to the formation of the precursor ent-kaurene, occur in proplastids. nih.gov
Endoplasmic Reticulum : The subsequent conversion of ent-kaurene to GA12 is catalyzed by P450 monooxygenases (KO and KAO), which are microsomal enzymes anchored to the ER. nih.govwikipedia.org Similarly, the deactivating P450s like PtCYP714A3 are also localized to the ER. researchgate.net
Cytosol : The final stages of GA metabolism, which include the conversion of GA12 to bioactive forms (like GA4) and their subsequent deactivation, take place in the cytoplasm. nih.govwikipedia.org The enzymes responsible for the formation of the GA34 catabolite, the GA 2-oxidases (GA2ox), are soluble 2-oxoglutarate-dependent dioxygenases and are active in the cytosol. nih.govwikipedia.org
Research on the spatial expression of the encoding genes reveals tissue-specific localization. In germinating Arabidopsis seeds, the early biosynthetic pathway enzymes are found in the provascular tissue, while the late pathway enzymes, including those for GA deactivation, are located in the cortex and endodermis of the root. seedbiology.de In pea roots, GA produced in the endodermis is crucial for lateral root and nodule development, while GA in the epidermis plays a role in suppressing rhizobial infections. nih.gov This indicates that the formation of GA catabolites like GA34 is not only subcellularly localized to the cytoplasm but is also regulated at the tissue level to control specific developmental processes.
| Enzyme Class / Specific Enzyme | Function | Subcellular Location | Reference |
|---|---|---|---|
| Terpene Synthases (e.g., CPS, KS) | Early Biosynthesis (GGDP → ent-kaurene) | Plastid | nih.govwikipedia.org |
| Cytochrome P450s (e.g., KO, KAO) | Intermediate Biosynthesis (ent-kaurene → GA12) | Endoplasmic Reticulum (ER) | nih.govwikipedia.org |
| Cytochrome P450s (e.g., EUI/CYP714 family) | GA Deactivation | Endoplasmic Reticulum (ER) | wikipedia.orgresearchgate.net |
| GA 2-oxidases (GA2ox) | GA Deactivation (e.g., GA4 → GA34) | Cytosol | nih.govwikipedia.org |
| GA 20-oxidases, GA 3-oxidases | Late Biosynthesis (Formation of bioactive GAs) | Cytosol | nih.govwikipedia.org |
| Gibberellin Carboxyl Methyltransferases (GAMT1, GAMT2) | GA Methylation (e.g., of GA34) | Not specified, but act on cytosolic GAs | nih.gov |
Regulation of Gibberellin A34 Catabolism
Transcriptional Regulation of Genes Encoding Gibberellin A34-Forming Enzymes
The formation of GA34-catabolite is catalyzed by GA 2-oxidases (GA2ox), which are 2-oxoglutarate-dependent dioxygenases. The transcriptional regulation of the genes encoding these enzymes is a primary mechanism for controlling the levels of bioactive GAs.
The regulation of GA levels operates through a homeostatic mechanism where the concentration of active GAs influences their own metabolic pathways. While GA biosynthesis genes, such as GA20-oxidase (GA20ox) and GA3-oxidase (GA3ox), are subject to negative feedback regulation (their expression is repressed by high levels of active GAs), the genes responsible for GA catabolism, including GA2-oxidase (GA2ox), are subject to positive feed-forward regulation. conicet.gov.aroup.comnih.govoup.complos.org This means that high levels of bioactive GAs, such as GA1 and GA4, stimulate the transcription of GA2ox genes. oup.comfrontiersin.org This feed-forward mechanism ensures that when active GAs accumulate, the machinery for their deactivation is upregulated, thus preventing excessive GA signaling and maintaining hormonal balance. conicet.gov.aroup.comresearchgate.net For instance, treating Arabidopsis seedlings with exogenous GA3 leads to an increase in the transcript levels of several AtGA2ox genes. nih.gov This response is a crucial part of the plant's ability to finely tune its developmental processes, which are highly sensitive to GA concentrations.
Positive feed-forward regulation is a key feature of GA catabolism. When the concentration of bioactive GAs rises, it triggers an increase in the expression of GA2ox genes, leading to the conversion of active GAs into inactive catabolites like GA34. conicet.gov.arplos.org This mechanism is mediated through the GA signaling pathway. portlandpress.com In mutants with enhanced GA signaling, the expression of catabolic GA2ox genes is high. oup.comoup.com Conversely, in mutants with deficiencies in GA production or signaling, the transcript levels of GA2ox are low. oup.comoup.com This regulatory loop ensures that GA levels are tightly controlled, allowing for rapid adjustments in response to developmental and environmental signals. oup.com Studies in various plant species, including pea, Arabidopsis, and tomato, have consistently demonstrated this positive feed-forward control of GA deactivation enzymes. conicet.gov.arnih.gov
DELLA proteins are nuclear-localized growth repressors that are central to the GA signaling pathway. oup.comslu.seeco-vector.com They act as negative regulators of GA responses. eco-vector.com Bioactive GAs promote growth by targeting DELLA proteins for degradation via the 26S proteasome pathway. oup.comoup.com When GA levels are low, DELLA proteins accumulate and restrain growth.
DELLA proteins play a complex role in the transcriptional regulation of GA metabolism genes, contributing to GA homeostasis. While they are known to directly or indirectly activate the expression of GA biosynthesis genes (GA20ox and GA3ox) as part of the negative feedback loop, their effect on GA2ox genes is less direct. oup.comoup.comeco-vector.com Since high GA levels lead to DELLA degradation and simultaneously to increased GA2ox expression, it implies that DELLA proteins indirectly repress GA2ox expression. When DELLA proteins are abundant (due to low GA levels), they repress GA-induced responses, which include the upregulation of GA2ox. In mutants where DELLA proteins are permanently active or accumulate to high levels, the expression of catabolic GA2ox genes is generally low, consistent with the low GA signaling status in these plants. oup.comoup.com Therefore, the degradation of DELLA proteins in response to GA is a prerequisite for the subsequent feed-forward activation of GA2ox transcription.
Hormonal Crosstalk Influencing Gibberellin A34 Catabolism
The regulation of GA34 catabolism is not an isolated process but is intricately linked with other hormonal signaling pathways. Auxin and abscisic acid (ABA) are two major phytohormones that interact with the GA pathway to modulate the expression of GA2ox genes and, consequently, the levels of bioactive GAs.
Auxin and gibberellin signaling pathways interact to co-regulate many aspects of plant development. Auxin has been shown to directly influence GA metabolism by modulating the expression of GA biosynthetic and catabolic genes. nih.govnih.govmdpi.com In some plant systems and tissues, auxin application has been shown to suppress the expression of GA2ox genes, thereby inhibiting the deactivation of GAs. nih.govbohrium.com For example, in pea stems, auxin was found to decrease the transcript levels of PsGA2ox1. bohrium.com
However, the effect of auxin on GA2ox expression can be complex and context-dependent. In Arabidopsis seedlings, auxin treatment led to a reduction in the transcript levels of some AtGA2ox genes (AtGA2ox4, AtGA2ox6, AtGA2ox7, and AtGA2ox8), but unexpectedly increased the mRNA levels for AtGA2ox2 and AtGA2ox3. nih.gov This suggests that auxin can have differential effects on various members of the GA2ox gene family. The interaction is further complicated by the fact that auxin also promotes GA biosynthesis by upregulating GA20ox and GA3ox genes. nih.govnih.govplos.org This regulation by auxin appears to occur through a DELLA-independent pathway, indicating a direct link between the auxin and GA metabolic pathways. portlandpress.comnih.gov
Table 1: Effect of Hormonal Treatments on the Expression of Gibberellin Metabolism Genes
| Hormone | Target Gene Family | General Effect on Expression | Consequence for Bioactive GA Level |
| Active Gibberellin | GA2ox | Upregulation (Feed-forward) | Decrease |
| Auxin | GA2ox | Downregulation (in some cases) | Increase |
| Auxin | GA20ox/GA3ox | Upregulation | Increase |
| Abscisic Acid (ABA) | GA2ox | Upregulation | Decrease |
| Abscisic Acid (ABA) | GA20ox/GA3ox | Downregulation | Decrease |
Abscisic acid (ABA) and gibberellins (B7789140) often act antagonistically to control various developmental processes, such as seed dormancy and germination, as well as responses to environmental stress. mdpi.comfrontiersin.org This antagonism is reflected in their mutual regulation of each other's metabolism. High levels of ABA generally lead to a reduction in the levels of bioactive GAs, and vice versa. plos.org
ABA influences GA homeostasis by affecting both GA biosynthesis and catabolism. It has been shown to upregulate the expression of genes encoding GA deactivating enzymes, such as GA2ox. frontiersin.orgresearchgate.net For instance, under certain stress conditions that elevate ABA levels, the expression of GA2ox genes is induced, leading to a decrease in active GA levels. researchgate.net This is part of a broader stress response strategy where growth, promoted by GA, is inhibited. Concurrently, ABA can also repress the expression of GA biosynthesis genes like GA20ox and GA3ox. researchgate.net This dual control—enhancing catabolism while suppressing anabolism—provides a robust mechanism for ABA to lower the concentration of active GAs, thereby shifting the hormonal balance to favor growth inhibition and stress adaptation.
Influence of Other Phytohormones (e.g., Ethylene (B1197577), Brassinosteroids, Jasmonates)
The catabolism of GA4 to GA34 is intricately linked with other phytohormone signaling pathways, creating a complex network that fine-tunes plant growth and defense responses.
Ethylene: The gaseous hormone ethylene generally acts antagonistically to gibberellins, particularly in processes like root growth. mdpi.com Ethylene can decrease the concentration of bioactive GAs, partly by modulating both GA biosynthesis and catabolism genes. mdpi.comwikipedia.org During fruit ripening in climacteric fruits like tomato, GA levels decline significantly just before the ethylene production burst that initiates ripening. hep.com.cn Overexpression of a GA catabolic enzyme (SlGA2ox1) in tomato fruit mimics some ripening characteristics, suggesting that ethylene may promote ripening in part by enhancing GA catabolism. hep.com.cn In etiolated Arabidopsis seedlings, ethylene and GAs have opposing effects on apical hook development, indicating a tight regulatory crosstalk. mdpi.com
Brassinosteroids (BRs): The relationship between brassinosteroids and gibberellins is multifaceted, involving both synergistic and antagonistic interactions depending on the context. mdpi.comoup.com BRs can regulate GA metabolism to control cell elongation. nih.gov Under certain conditions, such as the application of excessive active BRs in rice, GA inactivation is induced through the upregulation of the GA2ox-3 gene, which would lead to the accumulation of GA catabolites. nih.gov However, under physiological conditions, BRs may also promote GA accumulation by inducing GA biosynthesis genes. oup.comnih.gov In Arabidopsis, BR-regulated transcription factors can directly control the expression of GA biosynthesis genes, highlighting a role for BRs as master regulators of GA levels. oup.com This complex interplay suggests that BRs can modulate the GA pool, including the rate of catabolism into inactive forms like GA34, to precisely control growth. nih.gov
Jasmonates (JA): The jasmonate signaling pathway, primarily activated in response to herbivory and wounding, directly influences GA catabolism. nih.gov In rice plants attacked by the brown planthopper (BPH), growth is suppressed while defense responses are activated. nih.gov This is accompanied by a significant decrease in bioactive GAs and a marked increase in the level of GA34. nih.gov Research has shown that herbivore attack or treatment with methyl jasmonate (MeJA) induces the expression of GA 2-oxidase genes, specifically GA2ox3 and GA2ox7. nih.gov This demonstrates that JA signaling actively promotes the catabolism of bioactive GAs to their inactive forms as a mechanism to shift resource allocation from growth towards defense. nih.gov
Table 1: Influence of Phytohormones on Gibberellin A34 Catabolism
| Phytohormone | Plant/Context | Observed Effect on GA Catabolism | Key Genes/Mechanisms | Reference(s) |
|---|---|---|---|---|
| Ethylene | Tomato (Fruit Ripening) | Implied increase in GA catabolism | Downregulation of GAs precedes ethylene burst; Overexpression of SlGA2ox1 affects ripening. | hep.com.cn |
| General | Decreases bioactive GA levels | Modulates both GA biosynthesis and catabolism genes. | mdpi.comwikipedia.org | |
| Brassinosteroids (BRs) | Rice (High Conc.) | Increased GA inactivation | Upregulation of GA2ox-3. | nih.gov |
| Arabidopsis | Master regulation of GA biosynthesis | BR-regulated transcription factors (e.g., BES1) control GA biosynthesis gene expression. | oup.com |
| Jasmonates (JA) | Rice (Herbivory) | Increased GA catabolism; elevated GA34 levels | Upregulation of GA2ox3 and GA2ox7 via JA signaling pathway. | nih.gov |
Environmental and Developmental
Light and Photoperiodic Control
Light is a primary environmental signal that governs plant development, and it exerts significant control over GA metabolism. nih.gov Phytochrome, the red/far-red light photoreceptor, plays a key role. nih.govusp.br Red light, which promotes germination, can increase the levels of bioactive GAs by upregulating the expression of GA 3-oxidase genes (GA3ox). nih.gov Conversely, during de-etiolation (the transition of a seedling from dark to light), there is an increase in the catabolism of active GAs. In pea seedlings, exposure to light causes a decrease in the bioactive GA1 and a corresponding increase in its inactive catabolite, GA8. nih.gov A similar mechanism is expected to regulate the GA4/GA34 pair. In tomato seedlings, an increase in the blue to red light ratio was found to increase the transcript level of the GA inactivation enzyme gene, SlGA2ox7, indicating that light quality can directly control GA catabolism. researchgate.net
Photoperiod also regulates GA levels, particularly in the context of stem elongation and flowering. usp.brnih.gov In long-day plants like spinach, transfer to long days stimulates the conversion of GA precursors to active forms. usp.br In woody plants like Salix, short-day conditions that induce growth cessation lead to a rapid decrease in bioactive GA levels, a process mediated by changes in GA metabolism. researchgate.net This photoperiodic control is achieved by regulating the transcript levels of both GA biosynthesis (GA20ox, GA3ox) and catabolism (GA2ox) genes. usp.br
Temperature Effects on Catabolic Pathways
Temperature is another critical environmental factor that influences GA metabolism and, consequently, plant growth. nih.govwikipedia.org Both suboptimal and supraoptimal temperatures can alter the balance between GA synthesis and catabolism. nih.gov In wheat, germination at suboptimal temperatures is associated with a suppression of GA synthesis genes (TaGA20ox, TaGA3ox2). nih.gov In thermosensitive dwarf apple trees, elevated temperatures lead to reduced shoot elongation, which is associated with a decrease in the concentration of GA1, apparently due to a lower rate of conversion from its precursor, GA19. researchgate.net While this points to regulation of biosynthesis, it also highlights the sensitivity of the GA pathway to temperature. Low temperatures, on the other hand, can lead to an upregulation of GA catabolism genes during the induction of seasonal seed dormancy in Arabidopsis. frontiersin.org
Stress Responses (e.g., Drought, Salinity) and Catabolite Accumulation
Abiotic stresses like drought and high salinity generally inhibit plant growth, a response often mediated by a reduction in active GA levels. researchgate.net This reduction can be achieved by downregulating GA biosynthesis and/or upregulating GA catabolism. researchgate.net In the halophyte Suaeda salsa, which is adapted to saline environments, salt stress significantly induces the accumulation of GA34 in its seeds, implying that salt stress promotes the deactivation of GA4. frontiersin.org This effect was more pronounced in the more salt-tolerant seed morphotype, suggesting that enhanced GA catabolism is an adaptive response to salinity. frontiersin.org This upregulation of GA-deactivating GA2ox activity under salt stress appears to be a conserved mechanism, as it is also observed in Arabidopsis. frontiersin.org Therefore, the accumulation of GA34 can be a marker for the plant's response to salt stress, reflecting a shift from growth promotion to stress tolerance.
Developmental Stage-Specific Regulation (e.g., Seed Germination, Flowering, Fruit Development)
The catabolism of gibberellins is tightly regulated throughout the plant's life cycle to ensure developmental transitions occur correctly. nih.govannualreviews.org
During flowering and fruit development, GA levels are precisely controlled in specific tissues. In pea, the growth of the fruit (pericarp) is dependent on signals from the seeds, which includes the regulation of GA metabolism genes in the pericarp. nih.govnih.gov Pollination and fertilization events lead to an increase in bioactive GA1 by not only increasing the expression of the biosynthetic gene PsGA3ox1 but also reducing the expression of the catabolic gene PsGA2ox1. nih.govnih.gov This demonstrates a concerted regulation of both synthesis and catabolism to achieve the required hormone level for fruit set.
The balance between the dormancy-promoting hormone abscisic acid (ABA) and the germination-promoting gibberellins is fundamental to controlling seed germination. frontiersin.org The level of bioactive GA is a key determinant, and this is controlled by the interplay between GA biosynthesis and catabolism. frontiersin.orgnih.gov
During the breaking of dormancy and subsequent germination, there is a requirement for an increase in bioactive GAs. seedbiology.de Studies in Arabidopsis have shown a dramatic increase in GA4 levels just before the radicle emerges. nih.gov Crucially, this increase in GA4 is often mirrored by a rise in its inactive catabolite, GA34, indicating that as the plant synthesizes more active GA, the catabolic machinery is also active to maintain homeostasis. nih.gov The parallel accumulation of GA4 and GA34 suggests that the formation of the catabolite is largely dependent on the availability of its active precursor. nih.gov
In sorghum, a negative correlation was observed between the embryonic levels of GA4 and its catabolite GA34 during the imbibition of grains. researchgate.net For example, a sharp increase in GA4 content was coupled with a proportional decrease in GA34, supporting the idea that the inactivation of GA4 to GA34 is an active process regulating the pool of bioactive hormone available to drive germination. researchgate.net This regulation occurs at the transcriptional level, with the expression of various GA metabolism genes, including GA2ox genes, being finely tuned to control the balance between synthesis and inactivation. oup.com
Note: Values for IS9530 are estimated from graphical data presented in the source.
Impact on Reproductive Organ Development
The catabolism of active gibberellins (GAs) into inactive forms, such as Gibberellin A34 (GA34), is a critical regulatory mechanism that precisely controls the levels of bioactive GAs during the development of reproductive organs. This process ensures that growth and differentiation of flowers, fruits, and seeds occur correctly. The spatial and temporal expression of GA 2-oxidase (GA2ox) genes, which encode the enzymes responsible for this inactivation, plays a pivotal role in modulating GA responses in specific reproductive tissues. plos.org
Research across various plant species has demonstrated that the balance between GA biosynthesis and catabolism is essential for normal reproductive development, including flower maturation, fruit set, and seed dormancy. nih.govwikipedia.org
Flower Development
In the development of flowers, the targeted inactivation of bioactive GAs in specific floral organs is crucial for their proper formation and function. Studies in cucurbits, such as pumpkin (Cucurbita maxima) and cucumber (Cucumis sativus), provide detailed insights into this regulation.
In pumpkin male flowers, while GA precursors are abundant in the stamen, considerable levels of bioactive GA4 are found in other floral organs like the hypanthium, petals, and pedicel. nih.gov Concurrently, the levels of the inactive catabolite GA34 remain low across all tissues during the main growth phases. nih.gov However, the expression of the catabolic enzyme gene GA2ox2 is particularly high in the hypanthium of mature flowers. This suggests that the movement of bioactive GA4 from the stamen to other floral parts may be arrested in mature flowers through its conversion to the inactive GA34, thereby regulating the final stages of flower development. nih.gov
Similarly, in cucumber female flowers, different organs exhibit distinct GA profiles. The ovaries are rich in GA precursors, while the highest levels of bioactive GA4 and its catabolite GA34 are found in the sepal and petal tissues. biologists.com The pedicel, which supports the flower, contains relatively high levels of GA34 and another catabolite, GA51, indicating that significant GA catabolism occurs in this organ. biologists.com This tissue-specific catabolism helps maintain distinct hormonal environments within the developing flower, which is essential for organ identity and coordinated growth. biologists.com For instance, the transient expression of a catabolic GA 2-oxidase in cucumber ovaries led to arrested flower development, a condition that could be rescued by applying a GA precursor to the petals, confirming the importance of regulated catabolism. biologists.com
The table below summarizes the distribution of key gibberellins in the floral organs of cucumber at a developmental stage just before the flower opens, illustrating the spatial regulation of GA metabolism.
Table 1: Endogenous Gibberellin Levels (ng/g fresh weight) in Cucumber Female Flower Organs (Stage II/III) Data sourced from a study on Cucumis sativus female flower development. biologists.com
| Compound | Pedicel | Ovary | Sepals/Petals | Stigma |
|---|---|---|---|---|
| GA9 (precursor) | 0.4 | 12.1 | 1.8 | 2.0 |
| GA4 (bioactive) | 0.8 | 0.7 | 10.5 | 1.9 |
| GA34 (catabolite) | 4.6 | 1.5 | 10.3 | 0.9 |
| GA51 (catabolite) | 5.1 | 1.7 | 2.1 | 0.9 |
Fruit and Seed Development
The transition from flower to fruit and the subsequent development of seeds are also tightly regulated by GA catabolism. In pea (Pisum sativum), pollination and fertilization trigger a concerted regulation of GA metabolism in the pericarp (the part of the fruit that encloses the seeds). These events lead to an increase in the expression of a GA biosynthesis gene (PsGA3ox1) and a decrease in the expression of a GA catabolism gene (PsGA2ox1), which primarily inactivates the GA precursor GA20. nih.gov This coordinated action aims to boost the level of bioactive GA1 to promote initial fruit set. nih.gov Later in development, the expression of another catabolic gene, PsGA2ox2, which inactivates the bioactive GA1 into GA8, is stimulated, suggesting a mechanism to fine-tune the active GA levels as the fruit matures. nih.gov
In tomato (Solanum lycopersicum), however, the regulation appears different. While fruit set depends on GAs, pollination increases GA levels primarily by up-regulating biosynthesis genes (GA20ox) without a corresponding decrease in the expression of GA catabolism (GA2ox) genes in the early stages. nih.gov This suggests that in tomato, the induction of fruit set is not primarily achieved by reducing the inactivation of GAs to catabolites like GA34. nih.gov
In the context of seed development, GA catabolism is integral to controlling dormancy and germination. A study on two grain sorghum (Sorghum bicolor) lines with different levels of seed dormancy revealed a clear role for GA34. conicet.gov.ar In the dormant line, a sharp and temporary induction of two SbGA2-oxidase genes was observed, leading to lower levels of embryonic GA4. conicet.gov.ar Conversely, in the less dormant line, these catabolic genes were not induced, and GA4 levels rose before germination. conicet.gov.ar A significant negative correlation was found between the levels of bioactive GA4 and its inactive catabolite GA34 in the embryos, highlighting that the inactivation of GA4 to GA34 is a key control point in regulating seed dormancy. conicet.gov.ar
Table 2: Correlation of GA4 and GA34 Levels in Sorghum Embryos Data derived from research on Sorghum bicolor lines with contrasting seed dormancy. conicet.gov.ar
| Parameter | Value |
|---|---|
| Correlation Coefficient (r) between GA4 and GA34 | -0.76 |
| Significance (P-value) | < 0.01 |
| Implication | Higher levels of bioactive GA4 are strongly associated with lower levels of its catabolite GA34, and vice versa, indicating active regulation through catabolism. |
This evidence from flower, fruit, and seed development underscores that the formation of Gibberellin A34-catabolite is not merely a waste-product pathway but a sophisticated and essential mechanism for regulating plant reproductive processes.
Physiological Roles and Biological Implications of Gibberellin A34 Catabolite Accumulation
Consequences of GA Inactivation via Gibberellin A34 Formation
The conversion of active gibberellins (B7789140) to Gibberellin A34-catabolite serves as a key method of GA inactivation, leading to significant physiological changes in plants. This process is catalyzed by GA 2-oxidases (GA2ox). nih.gov The reduction in bioactive GA levels through this catabolic process directly impacts several aspects of plant growth and development.
Research has shown that the expression of genes encoding GA 2-oxidases, the enzymes responsible for this inactivation, is a key determinant of plant stature. plos.org Overexpression of these genes leads to increased catabolism of bioactive GAs into inactive forms like this compound, resulting in plants with reduced height. plos.org Conversely, mutations in these genes can lead to an accumulation of bioactive GAs and a taller phenotype.
Table 1: Impact of Gibberellin Inactivation on Stem Growth
| Plant Process | Effect of Bioactive Gibberellin | Consequence of Conversion to this compound |
| Cell Division in Stems | Promoted | Reduced |
| Cell Elongation in Stems | Promoted | Reduced |
| Internode Length | Increased | Decreased |
| Overall Plant Height | Increased | Decreased |
The balance between bioactive gibberellins and their inactive catabolites, including this compound, is crucial for the regulation of seed germination and dormancy. wikipedia.orgyoutube.com Bioactive GAs are essential for breaking seed dormancy and promoting germination. youtube.comomexcanada.com They stimulate the production of hydrolytic enzymes, such as α-amylase, which break down stored food reserves in the endosperm to nourish the growing embryo. wikipedia.orggcwgandhinagar.com
The formation of this compound reduces the pool of bioactive GAs, thereby reinforcing seed dormancy. youtube.com Environmental cues such as light and temperature can influence the expression of GA metabolic genes. nih.gov For instance, conditions unfavorable for germination may lead to an upregulation of GA 2-oxidases, increasing the conversion of active GAs to inactive forms and thus maintaining dormancy. Conversely, favorable conditions can lead to a decrease in GA catabolism, allowing bioactive GAs to accumulate and trigger germination. uaf.edu The interaction between GAs and other hormones, particularly abscisic acid (ABA), which typically inhibits germination, is also critical in this process. youtube.com
The level of bioactive gibberellins, regulated in part by their conversion to inactive catabolites like this compound, plays a significant role in flower induction and the subsequent development of fruits. wikipedia.orgomexcanada.com In many plant species, GAs are involved in the transition from vegetative to reproductive growth, influencing flowering time. frontiersin.org The timely inactivation of GAs is necessary for proper floral organ development. researchgate.net
In fruit development, gibberellins are known to promote fruit set and growth, often by stimulating cell division and expansion in the fruit tissues. youtube.comthepharmajournal.com The controlled inactivation of GAs to form this compound is essential for normal fruit maturation and ripening. An imbalance in GA levels can lead to developmental abnormalities, such as parthenocarpy (the development of fruit without fertilization). The regulation of GA catabolism ensures that fruit development proceeds in a coordinated manner.
Gibberellins are known to promote leaf expansion by stimulating cell division and elongation. omexcanada.comnih.gov The inactivation of bioactive GAs through the formation of this compound can therefore limit leaf growth. nih.gov This process is part of the complex regulatory network that determines final leaf size and shape.
Furthermore, the levels of endogenous GAs tend to decrease as leaves age, and this decline is associated with the onset of senescence. nih.gov While gibberellins are generally considered to delay leaf senescence, their catabolism into inactive forms like this compound likely contributes to the progression of this process. nih.govnih.gov The hormonal balance, including the ratio of bioactive GAs to their catabolites, is a key factor in the timing of leaf senescence. nih.gov
This compound as a Signal or Regulatory Molecule
While primarily considered an inactive end product, the accumulation of this compound may have a role in signaling and the regulation of GA metabolism itself.
The concentration of bioactive gibberellins is tightly controlled through feedback and feedforward regulation of the genes involved in their biosynthesis and catabolism. nih.govnih.gov When levels of bioactive GAs are high, there is often a feedback mechanism that leads to a decrease in the expression of GA biosynthesis genes (such as GA20ox and GA3ox) and an increase in the expression of GA catabolism genes (GA2ox). plos.org This homeostatic mechanism ensures that GA levels are maintained within an optimal range for proper growth and development.
The accumulation of inactive catabolites, including this compound, could serve as a signal in these feedback loops. While the bioactive GAs themselves are the primary signaling molecules that trigger these changes, the presence of their catabolites provides an indication of the rate of GA turnover. This information could be integrated into the regulatory network to fine-tune the expression of metabolic genes. For example, high levels of this compound, indicating a high rate of GA inactivation, might contribute to the sustained upregulation of GA 2-oxidase activity under certain developmental or environmental conditions. plos.org This would ensure that bioactive GA levels are effectively reduced and maintained at a low level when required.
Indirect Effects on Other Hormone Signaling Pathways
The accumulation of GA34-catabolite is intrinsically linked to the reduction of bioactive GAs, which in turn modulates the activity of DELLA proteins, key repressors of GA signaling. researchgate.net These stabilized DELLA proteins act as a central hub, integrating GA signaling with other hormonal pathways, thereby creating a complex regulatory network. researchgate.net
Abscisic Acid (ABA): A well-established antagonistic relationship exists between GA and ABA. nih.gov Stress conditions often trigger an increase in ABA, which can promote the expression of GA2ox genes. mdpi.comencyclopedia.pub This leads to the conversion of active GAs into inactive catabolites like GA34, enhancing the accumulation of DELLA proteins. This hormonal balance is critical for regulating processes such as seed dormancy and germination, where ABA maintains dormancy and GA promotes germination. nih.govencyclopedia.pub
Auxin: Generally, auxin and GA act synergistically to promote plant growth. Auxin can stimulate the synthesis of bioactive GAs while simultaneously deactivating GA catabolism by repressing GA2ox gene expression. mdpi.comencyclopedia.pub This interaction means that high auxin levels typically lead to lower accumulation of GA34-catabolite, favoring growth and elongation.
Ethylene (B1197577): The gaseous hormone ethylene often acts antagonistically to GA. Ethylene can suppress GA biosynthesis and promote the stabilization of DELLA proteins, thereby enhancing the effects of GA catabolism and leading to growth restriction. nih.govmdpi.com This interaction is crucial for processes like the formation of the apical hook in seedlings.
Jasmonic Acid (JA): The accumulation of DELLA proteins, which occurs concurrently with the formation of GA34-catabolite, is a key point of crosstalk with the jasmonate (JA) pathway, a central regulator of plant defense. nih.gov DELLA proteins can physically interact with JAZ proteins, the primary repressors in the JA signaling cascade. mdpi.com This interaction modulates the expression of defense-related genes, indicating that the downregulation of GA signaling is a crucial step in shifting the plant's resources from growth towards defense against pathogens. researchgate.netmdpi.com
Contributions to Plant Adaptation and Stress Tolerance
The catabolism of bioactive GAs, marked by the accumulation of compounds like GA34-catabolite, is a fundamental strategy for plants to restrict growth and enhance survival under adverse environmental conditions. nih.govresearchgate.net
A common plant response to various abiotic stresses is the reduction of bioactive GA levels, a process achieved by upregulating GA catabolism genes. nih.gov This leads to growth attenuation and an improved capacity to withstand environmental pressures.
Drought Response: Under water-deficit conditions, plants activate a suite of GA2ox genes. plos.org This increased enzymatic activity accelerates the conversion of bioactive GAs to inactive forms like GA34, leading to the accumulation of DELLA proteins. nih.gov The resulting growth inhibition helps conserve water and resources. Studies in various plant species have demonstrated that enhancing GA catabolism improves drought resistance. For instance, transgenic poplar trees overexpressing GA2ox genes showed hypersensitive growth inhibition in response to drought but also displayed greater resistance, evidenced by higher pigment concentrations and reduced cellular damage. plos.org Similarly, GA-deficient rice mutants have shown improved tolerance to dehydration. frontiersin.org
Cold Response: Exposure to cold temperatures also induces the expression of GA2ox genes in plants like Arabidopsis. plos.org This response is partly mediated by key cold-responsive transcription factors, such as CBF1/DREB1b, which directly activate GA2ox genes. plos.org The subsequent decrease in bioactive GA levels and accumulation of GA34-catabolite leads to growth suppression, a critical adaptation that enhances freezing tolerance. plos.org In rice, cold stress has been shown to reduce the levels of bioactive GAs in developing anthers, highlighting the sensitivity of reproductive development to GA homeostasis under low temperatures. researchgate.net
Table 1: Research Findings on GA Catabolism in Abiotic Stress
| Stress Factor | Plant Species | Key Finding | Reference |
|---|---|---|---|
| Drought | Poplar (Populus tremula × P. alba) | Water deprivation elicited activation of a suite of GA2ox genes, leading to growth inhibition and greater drought resistance in transgenic plants overexpressing GA2ox. | plos.org |
| Drought | Tef (Eragrostis tef) | Application of paclobutrazol (a GA biosynthesis inhibitor) enhanced tolerance to moisture deficit, leading to higher biomass and grain yield under stress. | frontiersin.org |
| Drought | Tomato (Solanum lycopersicum) | Reduced GA levels under water-deficit result from both inhibited biosynthesis and activated catabolism, promoting drought resistance. | nih.gov |
| Cold | Arabidopsis thaliana | Cold treatment increased the expression of three GA2ox genes. The cold-inducible CBF1 protein activates GA2ox expression to suppress growth and impart freezing tolerance. | plos.org |
| Salinity | Arabidopsis thaliana | Under salinity stress, six GA2ox genes were shown to be up-regulated. | plos.org |
Plants must dynamically allocate resources between growth and defense. An attack by pathogens often necessitates a shift away from growth-promoting activities to mount an effective immune response. The GA signaling pathway plays a central role in this trade-off.
The suppression of GA signaling, indicated by the accumulation of GA34-catabolite, is a key component of the plant defense strategy. mdpi.com By reducing the levels of growth-promoting hormones, the plant can conserve energy and redirect metabolic resources toward the synthesis of defense compounds and the activation of immune responses. medicine.dp.ua
The mechanism for this switch often involves the stabilization of DELLA proteins. As previously mentioned, DELLAs interact with key components of the jasmonate signaling pathway, which is crucial for defense against many pathogens. researchgate.netmdpi.com This interaction allows the plant to fine-tune its response, suppressing growth while activating defense. Furthermore, salicylic acid (SA), another critical defense hormone, exhibits an antagonistic relationship with GA signaling, further reinforcing the prioritization of defense over growth during pathogen infection. medicine.dp.ua While the role of GA catabolism in response to pathogens is well-documented, its specific involvement in symbiotic interactions is a less-explored area of research.
Methodological Approaches for Studying Gibberellin A34 Catabolite
Analytical Techniques for Detection and Quantification
Analyzing gibberellins (B7789140) in plant tissues is challenging due to their low concentrations and the presence of numerous structurally similar compounds. researchgate.net Therefore, highly sensitive and selective methods are required.
Mass Spectrometry-Based Methods (e.g., LC-MS/MS, GC-MS)
Mass spectrometry (MS), coupled with chromatographic separation, is the definitive method for the identification and quantification of gibberellins, including GA34-catabolite. researchgate.netspringernature.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful and widely used technique for analyzing GAs. Ultra-High-Performance Liquid Chromatography (UPLC) is often paired with electrospray ionization-tandem mass spectrometry (ESI-MS/MS). This setup, operated in multiple reaction monitoring (MRM) mode, provides a robust, accurate, and highly selective tool for quantifying GAs in complex plant samples. creative-proteomics.com
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS has historically been a cornerstone of gibberellin analysis. nih.gov It allows for the identification and quantification of GAs based on their mass spectra. For instance, GC-MS has been used to demonstrate the metabolic conversion of labeled GA29 to a GA-catabolite in maturing pea seeds. nih.gov
Importance of High Sensitivity and Selectivity
The concentration of gibberellins in plant tissues is typically very low, often at the nanogram per gram of fresh weight level or even lower. researchgate.net This necessitates analytical methods with extremely high sensitivity to detect these trace amounts. Furthermore, plants contain a large number of different gibberellin compounds, many of which are structurally very similar. High selectivity is therefore critical to distinguish GA34-catabolite from its precursors (like GA4) and other related gibberellins, ensuring accurate quantification. researchgate.netcreative-proteomics.com Mass spectrometry excels in this regard, as it can differentiate molecules based on their specific mass-to-charge ratios and fragmentation patterns. researchgate.net
Sample Preparation and Derivatization Considerations
Effective sample preparation is a critical prerequisite for successful GA analysis. The process typically involves several steps to extract, concentrate, and purify the target compounds from the complex plant matrix. researchgate.net
Extraction: GAs are often extracted from plant tissues using organic solvents like methanol, frequently mixed with water and a small amount of acid (e.g., formic acid). researchgate.net
Purification: Solid-phase extraction (SPE) is a common and effective method for purifying and concentrating GAs from crude extracts. Various sorbents can be used to exploit the chemical properties of gibberellins for separation from interfering substances. researchgate.net
Derivatization: For GC-MS analysis, gibberellins, which are polar and non-volatile, must be chemically modified into volatile derivatives. This is typically achieved by converting their carboxyl groups into methyl esters and their hydroxyl groups into trimethylsilyl ethers. This derivatization step is essential for the compounds to be analyzed by gas chromatography. nih.gov
Chromatographic Separations (e.g., HPLC, GC)
Chromatography is the foundational step that separates individual gibberellins from a purified extract before they are detected by a mass spectrometer.
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a particularly useful technique for the initial fractionation of gibberellins in plant extracts. researchgate.net In this method, compounds are separated based on their polarity. Generally, more polar gibberellins (e.g., dihydroxylated GAs) elute earlier than less polar ones (e.g., monohydroxylated GAs). researchgate.net This separation simplifies the mixture before it enters the mass spectrometer, aiding in more accurate identification and quantification.
Gas Chromatography (GC): GC separates the derivatized, volatile gibberellins based on their boiling points and interactions with the stationary phase of the chromatography column. The separated compounds then pass into the mass spectrometer for detection. nih.gov
| Technique | Principle | Key Advantage | Sample Preparation Note |
|---|---|---|---|
| LC-MS/MS | Separates compounds by liquid chromatography and identifies them by mass-to-charge ratio and fragmentation patterns. | High sensitivity and selectivity for complex samples without derivatization. creative-proteomics.com | Requires extraction and purification. |
| GC-MS | Separates volatile compounds by gas chromatography and identifies them by mass. | Provides detailed structural information from fragmentation patterns. nih.gov | Requires derivatization to make GAs volatile. nih.gov |
| HPLC | Separates compounds in a liquid mobile phase based on their interaction with a solid stationary phase. | Excellent for initial fractionation and purification of extracts. researchgate.net | Used as a standalone purification step or as the separation component of LC-MS. |
Genetic and Molecular Biology Approaches
Understanding the formation of GA34-catabolite requires studying the genes that encode the responsible enzymes. Gibberellin 2-oxidases (GA2ox) are the key enzymes that catalyze the deactivation of active gibberellins, such as the conversion of GA4 to GA34-catabolite. nih.gov Therefore, analyzing the expression of GA2ox genes provides insight into the regulation of GA34-catabolite production.
Gene Expression Analysis (e.g., qRT-PCR, Microarrays, RNA Sequencing) for GA2ox Genes
Several molecular techniques are used to quantify the transcript levels of GA2ox genes, revealing when and where these genes are active.
Quantitative Real-Time PCR (qRT-PCR): This is a highly sensitive and specific method for measuring the expression level of one or a few genes at a time. nih.gov It is widely used to confirm gene expression patterns and to analyze how GA2ox gene expression changes in response to various stimuli, such as treatment with other hormones or environmental stress. nih.govmdpi.commdpi.comnih.gov For example, studies in peach and pineapple have used qRT-PCR to show that the expression of GA2ox genes is upregulated after treatment with GA3, indicating a feedback mechanism to control hormone levels. nih.govmdpi.comfrontiersin.org
Microarrays: This technology allows for the simultaneous analysis of the expression levels of thousands of genes. nih.gov Microarrays have been used to identify GA-responsive genes on a large scale, including genes involved in GA metabolism like GA2ox. steberlab.orgnih.gov This approach provides a broader view of the genetic networks that are influenced by gibberellins.
RNA Sequencing (RNA-Seq): RNA-Seq is a powerful, high-throughput sequencing method that provides a comprehensive and quantitative profile of the entire transcriptome. It can be used to identify and quantify the expression of all GA2ox gene family members in a given tissue or condition. RNA-Seq has been used to study the effects of GA signaling on global gene expression, revealing new targets and regulatory pathways involving GA metabolism genes. nih.gov
| Technique | Description | Application in GA34-Catabolite Research |
|---|---|---|
| qRT-PCR | Quantifies the amount of a specific RNA transcript in a sample in real-time. | Used to measure changes in the expression of specific GA2ox genes in response to developmental or environmental signals. nih.govnih.gov |
| Microarrays | Uses a collection of microscopic DNA spots attached to a solid surface to measure the expression levels of large numbers of genes simultaneously. nih.gov | Identifies global gene expression changes in response to gibberellin, including the regulation of GA2ox genes. steberlab.org |
| RNA Sequencing | Uses next-generation sequencing to reveal the presence and quantity of RNA in a biological sample at a given moment. | Provides a comprehensive view of the transcriptome to discover novel GA2ox genes and analyze their expression patterns with high resolution. nih.gov |
Reporter Gene Constructs for Promoter Activity Studies
To understand when and where a gene is active, researchers often employ reporter gene constructs. This technique involves fusing the promoter region of a gene of interest to a reporter gene, whose product is easily detectable. nih.gov The β-glucuronidase (GUS) reporter system is a widely used tool in plant biology for this purpose. researchgate.netmdpi.com By creating a fusion of a GA2ox promoter with the GUS gene, scientists can visualize the spatial and temporal expression patterns of GA2ox genes throughout the plant's life cycle. nih.gov
Studies using GA2ox promoter-GUS fusions have revealed that these genes are expressed in various tissues and at different developmental stages, indicating their broad role in regulating gibberellin levels. nih.gov For example, in Arabidopsis, expression analysis using a GA2ox6 promoter-β-glucuronidase reporter line showed that GA2ox6 was predominantly expressed early in development, with the highest levels found in the roots. nih.gov In contrast, GA2ox2 was found to be the dominant gene in the stem, inflorescence, and siliques of mature plants. nih.gov Such specific expression patterns suggest that individual GA2ox genes may have distinct, though partially overlapping, functions in controlling GA-mediated developmental processes in different organs. nih.gov
Promoter-GUS analyses have also been instrumental in studying the regulation of GA2ox gene expression by various signals. For instance, it has been shown that the expression of some GA2ox genes is upregulated by the application of bioactive GAs, a feedback mechanism to maintain GA homeostasis. nih.govnih.gov This feed-forward regulation, where the hormone promotes the expression of its own catabolic enzyme, can be visualized and quantified using reporter gene assays. nih.govmdpi.com By analyzing the expression patterns of these reporter constructs, researchers can identify the specific tissues and developmental stages where this feedback regulation occurs, providing deeper insights into the intricate control of hormone signaling. researchgate.net
In Vitro Enzyme Assays for Characterizing GA2ox Activity
In vitro enzyme assays are a fundamental biochemical method used to characterize the catalytic properties of an enzyme outside of a living organism. For Gibberellin 2-oxidases (GA2ox), these assays are crucial for determining their substrate specificity, reaction kinetics, and catalytic mechanism. The typical procedure involves expressing and purifying the recombinant GA2ox protein, often using a bacterial expression system like Escherichia coli. nih.govnih.gov
Once the recombinant enzyme is obtained, its activity is tested against a panel of different gibberellin substrates. nih.gov These substrates are often radioactively labeled to allow for easy detection and quantification of the products. nih.gov The reaction mixture, containing the enzyme, a specific GA substrate, and necessary cofactors (such as 2-oxoglutarate, FeSO₄, and ascorbate), is incubated for a set period. nih.gov The reaction products are then separated from the unreacted substrate using techniques like High-Performance Liquid Chromatography (HPLC) and identified by methods such as Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov
These assays have revealed that GA2ox enzymes can be broadly classified based on their preferred substrates: C₁₉-GAs or C₂₀-GAs. nih.govfrontiersin.org For example, in vitro assays demonstrated that AtGA2ox7 and AtGA2ox8 from Arabidopsis specifically 2β-hydroxylate C₂₀-GAs but not C₁₉-GAs. researchgate.net In contrast, enzymes like AtGA2ox1 and AtGA2ox2 show a preference for C₁₉-GA substrates such as GA₉ and GA₄. nih.gov Some GA2ox enzymes are multifunctional, capable of not only 2β-hydroxylation but also further oxidation of the product. nih.gov For instance, recombinant PcGA2ox1 from runner bean converts GA₉ to GA₅₁ (2β-hydroxyGA₉) and subsequently to GA₅₁-catabolite. nih.gov
The table below presents a summary of substrate specificities for several recombinant GA 2-oxidases as determined by in vitro enzyme assays.
| Enzyme | Organism | Preferred Substrate(s) | Products |
| PcGA2ox1 | Phaseolus coccineus (Runner Bean) | GA₉, GA₄ | GA₅₁, GA₅₁-catabolite, GA₃₄ |
| AtGA2ox1 | Arabidopsis thaliana | GA₉ | GA₅₁ |
| AtGA2ox2 | Arabidopsis thaliana | GA₉ | GA₅₁, GA₅₁-catabolite |
| AtGA2ox7 / AtGA2ox8 | Arabidopsis thaliana | C₂₀-GAs (e.g., GA₁₂) | 2β-hydroxylated C₂₀-GAs |
| OsGA2ox1 | Oryza sativa (Rice) | GA₁, GA₄, GA₉, GA₂₀ | GA₈, GA₃₄, GA₅₁, GA₂₉ |
Agricultural and Horticultural Implications of Gibberellin A34 Catabolite Metabolism
Strategies for Modulating Gibberellin A34 Catabolism in Crop Improvement
Controlling the rate of gibberellin catabolism provides a powerful tool for tailoring plant characteristics to agricultural needs. By manipulating the genes responsible for this process, specifically the GA2ox gene family, it is possible to fine-tune the levels of active GAs and their inactive catabolites, thereby influencing key agronomic traits.
Genetic Manipulation of GA2ox Genes for Desired Phenotypes (e.g., Dwarfism, Yield)
The genetic manipulation of GA2ox genes is a cornerstone strategy for achieving desirable phenotypes in crops, most notably semi-dwarfism, which was instrumental in the "Green Revolution". tandfonline.commdpi.com Overexpression of GA2ox genes enhances the conversion of active GAs to inactive forms like GA34, leading to a GA-deficient state characterized by reduced stem elongation and a dwarf or semi-dwarf stature. nih.govoup.com This architectural change is highly valued in cereal crops as it increases resistance to lodging (bending or breaking of stems) under heavy fertilization, allowing for higher yields. tandfonline.commdpi.com
Research across various plant species has demonstrated the efficacy of this approach:
In rice (Oryza sativa), overexpression of C19-GA2ox genes results in severe dwarfism. nih.gov
In poplar (Populus species), hyperactivation of a native GA2ox gene led to a stable dwarf phenotype, which could be reversed by applying GA3, a bioactive gibberellin not metabolized by GA2ox. nih.gov
In wheat, the semi-dwarfing gene Rht24 was identified as a GA2ox gene. Its manipulation can reduce plant height without a corresponding loss in yield and may even increase nitrogen use efficiency. mdpi.com
In switchgrass (Panicum virgatum), overexpressing PvGA2ox5 and PvGA2ox9 produced semi-dwarf plants with increased tillering and reduced lignin (B12514952) content, which is beneficial for biofuel production. nih.gov
While dwarfism is a primary outcome, the effects on yield can be complex. In some cases, increased tillering and better resource allocation to reproductive organs can boost yield. frontiersin.org However, some semi-dwarfing genes can have negative effects on traits like coleoptile length, which is important for crop establishment in certain environments. mdpi.com
Table 1: Effects of GA2ox Gene Manipulation on Crop Phenotypes
| Crop Species | Gene Manipulated | Observed Phenotype | Reference(s) |
|---|---|---|---|
| Rice (Oryza sativa) | Overexpression of OsGA2ox1 | Severe dwarfism, delayed flowering. | nih.govfrontiersin.org |
| Wheat (Triticum aestivum) | TaGA2oxA9 (Rht24) | Semi-dwarfism, increased nitrogen use efficiency. | mdpi.com |
| Poplar (Populus tremula × P. alba) | Activation tagging of PtaGA2ox1 | Dwarfism, small dark leaves. | nih.govnih.gov |
| Plum (Prunus salicina) | Overexpression of PsGA2ox | Compact stature, short internodes, malformed flowers, small fruit. | oup.com |
| Switchgrass (Panicum virgatum) | Overexpression of PvGA2ox5/9 | Semi-dwarfism, increased tillering, reduced lignin. | nih.gov |
| Jatropha curcas | Overexpression of JcGA2ox6 | Dwarfism, smaller leaves, flowers, and fruits. | frontiersin.org |
Influence on Fruit Set and Development in Horticultural Crops
The balance between active GAs and their catabolites is crucial for reproductive development, including fruit set and growth. The enzymes responsible for producing GA34, the GA2-oxidases, act as negative regulators of these processes. High levels of GA2ox expression, and consequently increased GA catabolism, can inhibit ovary growth and fruit initiation. oup.com
Conversely, reducing GA catabolism by silencing GA2ox genes has been shown to promote fruit development, even in the absence of fertilization (parthenocarpy).
In tomato (Solanum lycopersicum), silencing the five C19-GA2ox genes led to facultative parthenocarpy, where fruit develops without pollination. oup.com These transgenic plants showed a significant increase in the concentration of active GA4 in the ovaries. oup.com
The expression of specific GA2ox genes is tightly regulated during fruit development. For instance, in tomato, SlGA2ox1 and SlGA2ox2 are believed to act as negative regulators of ovary growth, and their transcript levels change significantly following pollination. nih.govoup.com
Similarly, in pear (Pyrus bretschneideri), the expression of PbGA2ox2, which deactivates GAs, was downregulated after pollination, indicating that a reduction in GA catabolism is necessary to promote fruit set. nih.govfrontiersin.org
These findings highlight that modulating the pathway leading to GA34 formation can be a viable strategy to improve fruit set and induce desired traits like seedlessness in horticultural crops. nih.govnih.gov
Potential for Enhancing Stress Resistance in Agricultural Plants
There is a growing body of evidence linking gibberellin catabolism to plant responses to abiotic stress. Generally, conditions of stress, such as drought, salinity, and cold, lead to an upregulation of GA2ox gene expression. nih.govbiologists.com This increases the conversion of bioactive GAs to inactive catabolites like GA34, which in turn restricts plant growth. nih.govbohrium.com This growth restraint is considered an adaptive strategy, as it conserves resources and reduces water loss under adverse conditions. biologists.combohrium.com
Drought and Salt Stress: In Arabidopsis, exposure to salt stress upregulates six GA2ox genes. nih.gov Transgenic poplar trees with upregulated GA2ox showed not only inhibited growth but also greater drought resistance, evidenced by higher pigment concentrations and reduced electrolyte leakage. nih.gov In tomato, water-deficit conditions promote the expression of GA2ox7, leading to reduced levels of bioactive GAs. d-nb.info
Cold Stress: Cold treatment in Arabidopsis has been shown to increase the expression of three GA2ox genes. nih.gov This response helps suppress growth and may contribute to freezing tolerance. nih.gov
Manipulating GA catabolism therefore presents a promising avenue for developing crops with enhanced resilience to environmental stresses. By engineering plants to fine-tune their GA levels in response to stress, it may be possible to improve survival and productivity in challenging agricultural environments. nih.govbohrium.com
Postharvest Physiology and Quality of Horticultural Crops
The physiological processes in horticultural crops continue after harvesting and significantly impact their quality and shelf life. Gibberellins (B7789140) play a role in delaying senescence and maintaining the quality of harvested produce. mdpi.comresearchgate.net Since GA2-oxidases inactivate gibberellins, their activity is intrinsically linked to postharvest deterioration.
High rates of respiration and ethylene (B1197577) production are associated with a shorter shelf life. thejaps.org.pk Gibberellins can counteract these processes, and maintaining adequate levels of active GAs postharvest can be beneficial. mdpi.com This implies that high levels of GA catabolism, leading to the accumulation of inactive products like GA34, would be detrimental to postharvest quality.
Exogenous application of gibberellins has been shown to:
Delay ripening and senescence. mdpi.com
Maintain flesh hardness and reduce fruit softening. mdpi.com
Inhibit chlorophyll (B73375) degradation. researchgate.net
Reduce the incidence of some postharvest diseases and chilling injury. mdpi.com
While direct studies on the postharvest modulation of GA2ox genes are less common, the established role of GAs suggests that inhibiting GA catabolism could be a valuable strategy. By slowing the conversion of active GAs to inactive catabolites, it may be possible to extend the storage life and maintain the quality of fruits and vegetables.
Future Research Directions and Unanswered Questions
Elucidation of Comprehensive Regulatory Networks Involving Gibberellin A34 Catabolism
The conversion of bioactive GAs to inactive forms is a critical control point. The production of GA34 from GA4 is catalyzed by GA 2-oxidases (GA2ox). nih.gov While we know that the expression of GA2ox genes is part of a feedback mechanism—high levels of bioactive GA often lead to increased GA2ox expression—the broader regulatory network is far from fully understood. frontiersin.org
Future research should focus on:
Identifying Upstream Regulators: Uncovering the full suite of transcription factors that bind to the promoter regions of GA2ox genes responsible for GA34 production. Recent studies have begun to link various transcription factor families, such as BHLH and MYB, to the regulation of GA metabolism genes in response to environmental signals like light intensity. nih.gov A comprehensive mapping of these interactions is needed.
Hormonal Crosstalk: Investigating how other hormone signaling pathways, such as those for auxin, ethylene (B1197577), and abscisic acid, influence the specific catabolism of GA4 to GA34. wikipedia.orggenscript.com Auxin, for example, has been shown to regulate GA 2-oxidation, suggesting a complex interplay that modulates plant development. wikipedia.org Understanding the molecular basis of this crosstalk will be key to predicting how plants integrate multiple signals.
Environmental Signal Integration: Determining how environmental cues like temperature, light, and nutrient availability are integrated at the molecular level to control GA34 production. For instance, low nitrogen conditions can enhance the expression of GA2ox genes in maize, leading to reduced bioactive GA levels. nih.gov How these signals are transduced to specifically regulate the enzymes that produce GA34 is an open question.
Identification of Novel Enzymes and Pathways in Gibberellin A34 Metabolism
The primary route for GA4 deactivation is 2β-hydroxylation to form GA34, catalyzed by GA2ox enzymes. nih.gov However, the complete metabolic fate of GA34 is not fully charted. It is designated as a "catabolite," yet its own subsequent modifications and the enzymes responsible are poorly defined.
Key research questions include:
Further Catabolic Steps: Does GA34 undergo further enzymatic modification, and if so, what are the resulting products and the enzymes involved? While GA2ox can further oxidize its products, and other enzymes like GA methyltransferases and cytochrome P450 monooxygenases are known to deactivate GAs, their specific action on GA34 is not well-documented. frontiersin.org
Enzyme Specificity and Redundancy: The existence of multiple GA2ox genes in plant genomes, such as the ten identified in rice, suggests both redundancy and specificity. nih.gov A critical area of research is to determine which specific GA2ox isoforms are primarily responsible for producing GA34 in different tissues and at different developmental stages.
Discovery of Novel Modifying Enzymes: Are there entirely new classes of enzymes involved in modifying GA34 or its derivatives? The recent discovery of a novel GA, DHGA12, and the enzyme that produces it, highlights that our knowledge of the GA metabolic grid may be incomplete. frontiersin.org Similar discoveries could exist for catabolic pathways.
High-Resolution Spatial and Temporal Analysis of Gibberellin A34 Dynamics
Future efforts should be directed towards:
Developing Biosensors: Creating reliable, in vivo biosensors for GA34 and its catabolite. This would allow for real-time visualization of its production and accumulation within specific cells and organelles during developmental processes like seed germination or stem elongation. oup.com
Advanced Imaging Techniques: Employing cutting-edge imaging mass spectrometry and single-cell transcriptomics to map the distribution of GA34 and the expression of related catabolic enzymes. oup.com This would provide a snapshot of where GA deactivation is occurring and how it correlates with developmental events.
Correlating Dynamics with Function: Linking the precise location of GA34 accumulation with physiological responses. For example, mapping GA34 gradients across a developing root tip or leaf primordium could reveal how localized GA deactivation contributes to morphogenesis. frontiersin.orgdntb.gov.ua
Systems Biology Approaches to Model GA Homeostasis and Catabolite Function
The regulation of gibberellin levels is a dynamic system involving complex feedback and feed-forward loops. frontiersin.orgnih.gov Mathematical modeling provides a powerful tool to understand and predict the behavior of this network.
Future research in this area should involve:
Integrating Catabolites into Models: Expanding current mathematical models of GA signaling to explicitly include the kinetics of GA34 and its subsequent catabolites. nih.govnih.gov Most models focus on the interplay between bioactive GAs (like GA4), the GID1 receptor, and DELLA repressor proteins. researchgate.net Incorporating the deactivation steps will provide a more complete picture of GA homeostasis.
Predictive Modeling of Perturbations: Using these enhanced models to predict how the GA network will respond to genetic modifications (e.g., knocking out a specific GA2ox gene) or changing environmental conditions. biorxiv.org These predictions can then be tested experimentally to refine the model and our understanding.
Uncovering Emergent Properties: Employing systems biology to ask whether GA catabolites like GA34 have functions beyond simply being inactive waste products. Models could test hypotheses about whether these molecules play a role in feedback inhibition, transport, or signaling in their own right.
Evolutionary Conservation and Diversification of Gibberellin A34 Catabolism Across Plant Lineages
Gibberellin signaling is ancient, but the metabolic pathways have diversified throughout plant evolution. nih.gov Understanding the evolutionary history of GA34 catabolism can provide insights into its fundamental importance.
Key areas for investigation are:
Comparative Genomics: Analyzing the genomes of a wide range of plant species, from bryophytes and lycophytes to angiosperms, to trace the evolution of the GA2ox gene family. oup.com This can reveal when the specific enzymes responsible for GA34 production appeared and how they have duplicated and diverged.
Functional Analysis in Basal Lineages: Characterizing the function of GA catabolic enzymes in early-diverging plant lineages. Studies in species like Selaginella moellendorffii have shown that the core GA signaling module is ancient. oup.com Investigating their catabolic pathways will show how the mechanisms for GA deactivation have co-evolved.
Species-Specific Modifications: Exploring why different plant species accumulate different profiles of GAs and their catabolites. Recent research suggests that species-specific modifications, such as 13-hydroxylation, were acquired during flowering plant evolution, leading to different bioactive GAs and, consequently, different catabolites. frontiersin.orgfrontiersin.org Understanding the selective pressures that drove this diversification is a key evolutionary question.
Advanced Applications of Gibberellin A34 Metabolism in Sustainable Agriculture
Manipulating GA levels has been a cornerstone of agriculture, most notably in the "Green Revolution," which utilized semi-dwarf varieties with altered GA signaling or biosynthesis. nih.govoup.com Fine-tuning GA catabolism offers a more nuanced approach to crop improvement.
Future applications could include:
Precision Trait Engineering: Using gene editing technologies like CRISPR/Cas9 to precisely modify the expression of specific GA2ox genes that control GA34 production. This could allow for the fine-tuning of plant height, flowering time, and fruit development without the pleiotropic negative effects often associated with broad-spectrum GA inhibitors or major biosynthesis mutations. oup.comresearchgate.net
Enhancing Stress Tolerance: Modifying GA catabolism to improve plant resilience to abiotic stresses like drought, salinity, or extreme temperatures. nih.gov Since GA signaling is interconnected with stress response pathways, modulating GA34 production could help optimize the trade-off between growth and defense.
Developing Novel Growth Regulators: Designing new agrochemicals that specifically target the enzymes responsible for GA34 production. oup.com This could lead to more targeted and effective plant growth regulators with fewer off-target effects compared to traditional inhibitors that act on earlier steps in the pathway. kit.edu By enhancing the conversion of active GA4 to inactive GA34, it may be possible to control plant stature and improve lodging resistance in a highly controlled manner. numberanalytics.com
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
